molecular formula C19H20N6O2 B2423197 5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 953850-95-8

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2423197
CAS No.: 953850-95-8
M. Wt: 364.409
InChI Key: JHUDVMYDSNQHCD-UHFFFAOYSA-N
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Description

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide is a specialized chemical compound offered as a heterocyclic building block for medicinal chemistry and drug discovery research. Compounds based on the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core have demonstrated significant promise in early-stage drug discovery, particularly as a novel chemotype identified through phenotypic screening against infectious diseases . This scaffold has shown potent activity against the protozoan parasite Trypanosoma cruzi , the causative agent of Chagas' disease, a leading cause of cardiac-related mortality in endemic regions of Latin America . The ATC core is a key pharmacophore, where the 5-amino group is essential for maintaining the bioactive conformation through an intramolecular hydrogen bond with the amide carbonyl oxygen, a feature critical for its anti-parasitic activity . The specific substitution pattern of this compound, featuring a 3,5-dimethylphenyl group at the 1-position and a 4-acetamidophenyl carboxamide, is designed to explore interactions with hydrophobic binding pockets and optimize metabolic stability, a strategy proven successful in the optimization of the ATC series . This reagent is strictly for research purposes as a building block in heterocyclic compound synthesis and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound to develop novel chemical entities targeting neglected tropical diseases and to further investigate the structure-activity relationships of the ATC pharmacophore. All information presented is for research purposes only.

Properties

IUPAC Name

N-(4-acetamidophenyl)-5-amino-1-(3,5-dimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-11-8-12(2)10-16(9-11)25-18(20)17(23-24-25)19(27)22-15-6-4-14(5-7-15)21-13(3)26/h4-10H,20H2,1-3H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUDVMYDSNQHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)NC(=O)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(3,5-Dimethylphenyl)-5-amino-1H-1,2,3-triazole-4-carboxylic Acid

The triazole scaffold is constructed using a modified hydrazone cyclization method adapted from Drutkowski et al. (2002).

Procedure :

  • Hydrazone Preparation :
    • 3,5-Dimethylphenylhydrazine (10 mmol) is condensed with ethyl 2-cyano-3-ethoxyacrylate (10 mmol) in ethanol under reflux for 6 hours.
    • The resulting hydrazone is isolated by filtration (Yield: 78%).
  • Cyclization with Formaldehyde :
    • The hydrazone (10 mmol) is heated with 37% formaldehyde (20 mmol) and p-toluenesulfonic acid (0.1 g) in ethanol at 80°C for 10 hours.
    • The crude product is recrystallized from 2-propanol to yield the triazole-4-carboxylic acid derivative (Yield: 38%).

Key Data :

Parameter Value
Reaction Temperature 80°C
Catalyst p-TSA
Solvent Ethanol
Yield 38%

Amide Bond Formation via Carbodiimide Coupling

Activation of Carboxylic Acid

The triazole-4-carboxylic acid is activated using ethyl-(N,N-dimethylamino)propylcarbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt).

Procedure :

  • The triazole-4-carboxylic acid (1 mmol) is dissolved in dry dichloromethane (5 mL) at 0°C.
  • EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) are added, followed by stirring for 30 minutes.
  • 4-Acetamidoaniline (1 mmol) is introduced, and the mixture is stirred at room temperature for 8 hours.

Key Data :

Parameter Value
Coupling Agent EDC·HCl/HOBt
Solvent Dichloromethane
Reaction Time 8 hours
Yield 65%

Purification and Crystallization

Recrystallization Optimization

The crude product is purified via recrystallization from ethanol, yielding colorless blocks suitable for X-ray crystallography.

Conditions :

  • Solvent System : Ethanol/water (4:1 v/v)
  • Temperature : 0°C
  • Purity : >90% (HPLC)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, DMSO-d6) : δ 10.21 (s, 1H, NH), 8.42 (s, 1H, triazole-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.98 (s, 2H, Ar-H), 6.75 (s, 1H, Ar-H), 2.24 (s, 3H, CH3), 2.10 (s, 6H, 2×CH3).

Mass Spectrometry (MS)

  • ESI-MS : m/z 390 [M+H]+.

Industrial-Scale Adaptations

Patent WO2019097306A2 highlights the use of disulfide reagents (e.g., diethyl disulfide) under inert atmospheres to enhance reaction efficiency. Scaling the coupling reaction to 100 mmol scale achieves a 70% yield by substituting dichloromethane with THF for improved solubility.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi. The results indicate that it possesses considerable activity against resistant strains of bacteria, making it a potential candidate for developing new antibiotics.

Case Study :
A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .

Anticancer Properties

Triazole derivatives have been widely studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

In a specific case study, the compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its mechanism of action as a potential anticancer drug .

Enzyme Inhibition Studies

5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide has also been investigated for its ability to inhibit various enzymes involved in disease processes.

Carbonic Anhydrase Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) enzymes, which are implicated in several physiological and pathological processes.

Case Study :
In vitro assays demonstrated that the compound selectively inhibited CA-II with an IC50 value of 20 µM. This suggests potential applications in treating conditions such as glaucoma and epilepsy where CA inhibition is beneficial .

Mechanism of Action

The mechanism of action of 5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide: can be compared with other triazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Biological Activity

5-Amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. Triazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this specific compound, examining its potential therapeutic applications and underlying mechanisms.

Structural Characteristics

The compound features a triazole ring linked to various aromatic and functional groups, notably an amide and an acetamido group. Its molecular formula suggests a complex structure that may influence its biological interactions.

Potential Activities

  • Anticancer Activity : Triazole derivatives have shown promise in inhibiting cancer cell proliferation. Similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and reactive oxygen species (ROS) generation .
  • Antibacterial and Antifungal Properties : The triazole structure is often associated with antimicrobial activity. Compounds with similar frameworks have been evaluated for their ability to combat bacterial and fungal infections.
  • Neuroprotective Effects : Some triazole derivatives have exhibited neuroprotective properties by inhibiting neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases .

Case Studies and Research Findings

Several studies provide insights into the biological activities of triazole derivatives that may be relevant to the compound .

Anticancer Studies

Research has highlighted that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer activity. For instance:

  • A study reported that certain triazole derivatives induced apoptosis in H460 lung cancer cells and increased LC3 expression, indicating autophagy activation .
  • Another study found that specific triazole compounds demonstrated dual anticancer activity through anti-angiogenesis mechanisms .

Antimicrobial Studies

Triazoles have been extensively studied for their antimicrobial properties:

  • Triazole-containing hybrids have shown effective inhibition against various bacterial strains, suggesting potential for development as new antibiotics .

The precise mechanism of action for this compound remains largely unexplored. However, based on related compounds:

  • Inhibition of Key Enzymes : Many triazoles act by inhibiting enzymes critical for cell proliferation in cancer cells.
  • Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways involved in inflammation and apoptosis .

Comparative Analysis with Related Compounds

To understand the unique potential of this compound, it is beneficial to compare it with structurally similar triazoles:

Compound NameStructureKey Features
N-(4-acetamidophenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamideStructureSimilar triazole structure; different substituents
3-(4-methoxyphenyl)-N,N-dimethyl-5-(methylthio)-1H-1,2,4-triazole-1-carboxamideStructureContains methylthio group; different biological activity profile

Q & A

Q. What are the key structural and physicochemical properties of 5-amino-1-(3,5-dimethylphenyl)-N-(4-acetamidophenyl)-1H-1,2,3-triazole-4-carboxamide, and how do they influence experimental design?

Answer: The compound’s IUPAC name reflects its triazole core substituted with 3,5-dimethylphenyl and 4-acetamidophenyl groups. Key properties include:

  • Molecular formula : C₁₉H₂₀N₆O₂ (calculated based on analogous triazole derivatives) .
  • Solubility : Likely low in aqueous media due to aromatic and acetamido substituents; recommend using DMSO or DMF as co-solvents for in vitro assays .
  • Stability : Monitor degradation under UV light or elevated temperatures via HPLC-MS to confirm integrity during storage .

Methodological Tip : Use computational tools (e.g., Gaussian, COSMO-RS) to predict solubility and logP values before experimental validation .

Q. What synthetic routes are feasible for preparing this compound, and how can purity be optimized?

Answer: The synthesis likely involves:

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core .

Stepwise functionalization :

  • Introduce 3,5-dimethylphenyl via nucleophilic substitution.
  • Attach 4-acetamidophenyl via carboxamide coupling (e.g., EDC/NHS chemistry) .

Q. Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
  • Final product purity ≥95% confirmed by ¹H/¹³C NMR and LC-MS .

Caution : Avoid residual copper catalysts; use Chelex resin or aqueous EDTA washes .

Q. What in vitro assays are suitable for evaluating its biological activity, and how should controls be designed?

Answer:

  • Enzyme Inhibition : Screen against kinases, phosphatases, or HDACs using fluorescence-based assays (e.g., Z′-LYTE™) with staurosporine or SAHA as positive controls .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) and vehicle controls (DMSO ≤0.1%) .

Data Validation : Run triplicate experiments and apply ANOVA for statistical significance (p <0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Answer: Common discrepancies arise from:

  • Poor pharmacokinetics : Use LC-MS/MS to measure plasma/tissue concentrations and calculate bioavailability .
  • Metabolic instability : Incubate with liver microsomes (human/rodent) to identify metabolites via HR-MS .

Q. Mitigation Strategies :

  • Modify substituents (e.g., replace methyl groups with halogens) to enhance metabolic stability .
  • Use PEGylated nanoparticles for targeted delivery .

Q. What advanced computational methods can predict binding modes and guide structural optimization?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HDAC2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA) .

Case Study : Analogous triazole-carboxamides showed improved affinity after substituting 4-fluorophenyl with 3,5-dimethylphenyl in docking studies .

Q. How should researchers design experiments to address conflicting data on mechanism of action (MoA)?

Answer:

  • Multi-omics Profiling : Combine RNA-seq (transcriptomics) and phospho-proteomics to identify MoA pathways .
  • Chemical Proteomics : Use immobilized compound pulldowns with SILAC labeling to capture interacting proteins .

Validation : CRISPR-Cas9 knockout of candidate targets (e.g., HDACs) to confirm functional relevance .

Q. What methodologies are critical for scaling up synthesis while maintaining reproducibility?

Answer:

  • Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
  • Quality-by-Design (QbD) : Optimize parameters (temperature, solvent ratio) using a central composite design .

Q. Example Workflow :

ParameterRange TestedOptimal Value
Reaction Temp.60–100°C80°C
Catalyst Loading1–5 mol%3 mol%

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